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Introduction Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical member of the

CHD family of chromatin remodeling proteins. Located on chromosome 1p36, a region

frequently subject to deletion in various cancers, CHD5 functions as a potent tumor suppressor.

It plays a crucial role in epigenetic regulation, influencing gene transcription, and is vital for

neural development. Mounting evidence indicates that the downregulation or silencing of CHD5

is a common event in the tumorigenesis of numerous cancers, including neuroblastoma,

glioma, gastric, colorectal, breast, and lung cancer. This inactivation primarily occurs through

two mechanisms: genomic deletion and epigenetic silencing via promoter hypermethylation.

Consequently, the expression status of CHD5 has emerged as a powerful biomarker for cancer

diagnosis, prognosis, and potentially for guiding therapeutic strategies.

Application Notes
Prognostic Significance of CHD5
Low expression of CHD5, at either the mRNA or protein level, is consistently and significantly

associated with adverse clinical outcomes. In a wide range of malignancies, reduced CHD5

expression serves as an independent prognostic factor for shorter overall survival (OS) and

disease-free survival (DFS). Pan-cancer analyses have confirmed that low CHD5 expression is

linked to a worse prognosis, particularly in neurological tumors like glioma and neuroblastoma.

Its prognostic value has also been established in colorectal, gallbladder, ovarian, and breast

cancers, where its absence correlates with more aggressive tumor features.
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Diagnostic and Clinicopathological Correlation
CHD5 is differentially expressed between most cancerous tissues and their normal adjacent

counterparts, with tumors showing significantly lower levels. This differential expression

provides diagnostic potential. Furthermore, low CHD5 expression is often correlated with

negative clinicopathological characteristics, such as:

Advanced tumor stage (gastric and breast cancer)

Positive lymph node metastasis (colorectal, gastric, and breast cancer)

Higher tumor grade

Hormone receptor negativity (ER/PR-) in breast cancer

Mechanism of Inactivation as a Biomarker Source
The primary mechanisms for CHD5 inactivation are genomic deletion of the 1p36 locus and

hypermethylation of the CHD5 promoter's CpG islands. DNA methylation of the promoter is a

frequent event that leads to transcriptional silencing. The detection of CHD5 promoter

hypermethylation in patient samples (e.g., tumor tissue, liquid biopsies) can serve as a specific

biomarker for cancer presence and may also predict response to epigenetic drugs like

demethylating agents.

CHD5 in the Tumor Microenvironment and as a
Therapeutic Target
Recent studies suggest a link between CHD5 expression and the tumor immune

microenvironment. Specifically in glioma, CHD5 levels are associated with the extent of tumor

immune infiltration, indicating its potential role in modulating anti-tumor immunity. The tumor-

suppressive functions of CHD5, including the inhibition of cell proliferation, migration, and

invasion, make it an attractive, albeit indirect, therapeutic target. Strategies aimed at restoring

CHD5 expression, for instance, through the use of DNA methyltransferase (DNMT) inhibitors,

could offer a viable therapeutic avenue.
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Table 1: Prognostic Significance of Low CHD5 Expression in Various Cancers
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Cancer
Type

Detection
Method

Patient
Cohort
(Approx.)

Key
Prognostic
Findings

Statistical
Significanc
e (Example)

Citations

Glioma (LGG

& GBM)

Pan-Cancer

Analysis

(TCGA)

>600

Associated

with worse

Overall

Survival

(OS).

p < 0.05 [1]

Neuroblasto

ma

IHC / qRT-

PCR

>900

(combined

studies)

Strongly

associated

with

unfavorable

outcome.

High

expression

linked to

better

survival.

Colorectal

Cancer

Immunohisto

chemistry

(IHC)

310

Independent

risk factor for

poor OS.

HR, P=0.014

Gallbladder

Carcinoma

IHC / qRT-

PCR
Not Specified

Associated

with shorter

DFS and OS.

p=0.01

(DFS),

p=0.008 (OS)

Ovarian

Cancer

Gene

Expression

Analysis

72

Associated

with shorter

DFS and OS.

p < 0.05

Breast

Cancer

IHC / qRT-

PCR

>300

(combined

studies)

Lack of

protein

expression

correlated

with worse

survival.

p ≤ 0.01

Gastric

Cancer

Immunohisto

chemistry

(IHC)

154

Independent

prognostic

factor for

worse OS.

HR, 1.96;

p=0.023
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Table 2: Frequency of CHD5 Downregulation and Promoter Hypermethylation

Cancer Type Method
Frequency of Low
Expression /
Methylation

Citations

Gastric Cancer MSP

73% (11/15) of

primary tumors

showed promoter

methylation.

[2]

Gastric Cancer qRT-PCR

Downregulated in

100% (7/7) of cell

lines.

[2]

Renal Cell Carcinoma MSP

44% (24/55) of

primary tumors

showed promoter

methylation.

Leukemia Bisulfite Sequencing

Promoter

hypermethylation

observed in patient

samples.

[2]

Breast Cancer
qRT-PCR / Copy

Number

62.5% of cell lines

showed reduced

mRNA expression.

Hepatocellular

Carcinoma
MSP

61.8% of patients

showed promoter

hypermethylation.

[3]
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Causes of CHD5 Inactivation

Molecular & Cellular Consequences
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Caption: Logical workflow of CHD5 inactivation leading to poor clinical outcomes.
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Caption: Simplified signaling network involving CHD5 and its upstream regulators.
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Caption: Experimental workflow for multi-level analysis of CHD5 as a biomarker.
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Protocol 1: CHD5 Protein Detection by
Immunohistochemistry (IHC)
This protocol is for the analysis of CHD5 protein expression in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.

Materials:

FFPE tissue slides (5 µm sections)

Xylene and graded ethanol series (100%, 95%, 70%)

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

Hydrogen peroxide (3%)

Blocking buffer (e.g., 5% normal goat serum in PBS)

Primary antibody: Rabbit anti-CHD5 polyclonal antibody

HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG)

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration: a. Immerse slides in xylene, 2 times for 5 minutes each.

[4] b. Immerse in 100% ethanol, 2 times for 5 minutes each.[4] c. Immerse in 95% ethanol for

3 minutes.[4] d. Immerse in 70% ethanol for 3 minutes.[4] e. Rinse with distilled water for 5

minutes.[5]

Antigen Retrieval: a. Submerge slides in a pressure cooker or microwave containing citrate

buffer.[4][5] b. Heat to 95-100°C and maintain for 15-20 minutes. c. Allow slides to cool to

room temperature for at least 30 minutes.[6]
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Staining: a. Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ for 15

minutes.[4] b. Wash slides 3 times with PBS. c. Apply blocking buffer and incubate for 30-60

minutes at room temperature.[4][5] d. Drain blocking buffer and apply primary anti-CHD5

antibody (diluted in blocking buffer) and incubate overnight at 4°C in a humidified chamber.

[5] e. Wash slides 3 times with PBS. f. Apply HRP-conjugated secondary antibody and

incubate for 1 hour at room temperature.[5] g. Wash slides 3 times with PBS.

Detection and Visualization: a. Apply DAB substrate solution and incubate for 5-10 minutes,

or until brown staining develops.[5][6] b. Rinse slides with distilled water to stop the reaction.

c. Counterstain with hematoxylin for 1-2 minutes to stain nuclei blue.[6] d. "Blue" the slides in

running tap water. e. Dehydrate slides through a graded ethanol series and xylene.[6] f.

Mount with a coverslip using permanent mounting medium.[6]

Scoring: a. CHD5 expression is typically nuclear. b. A semi-quantitative scoring method (e.g.,

H-score) can be used, considering both the intensity of staining (0=none, 1=weak,

2=moderate, 3=strong) and the percentage of positive cells. c. A final score is calculated,

and a cutoff is established to define "low" versus "high" expression.

Protocol 2: CHD5 mRNA Expression by Quantitative
Real-Time PCR (qRT-PCR)
This protocol outlines the measurement of CHD5 mRNA levels relative to a stable

housekeeping gene (e.g., GAPDH, ACTB).

Materials:

Fresh/frozen tissue or cell pellets

RNA extraction kit (e.g., TRIzol or column-based kit)

Reverse transcription kit for cDNA synthesis

SYBR Green or TaqMan qPCR Master Mix

Primers for CHD5 and a housekeeping gene

qPCR instrument
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Procedure:

RNA Extraction: a. Homogenize sample and extract total RNA according to the

manufacturer's protocol of the chosen kit.[1] b. Assess RNA quantity and purity (A260/A280

ratio) using a spectrophotometer.

cDNA Synthesis (Two-Step RT-qPCR):[7] a. In a sterile tube, combine 1-2 µg of total RNA,

random hexamers or oligo(dT) primers, and RNase-free water. b. Add reverse transcriptase,

dNTPs, and reaction buffer from a cDNA synthesis kit. c. Perform reverse transcription

according to the kit's recommended thermal profile (e.g., 42°C for 60 minutes, followed by

70°C for 5 minutes to inactivate the enzyme).

Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix on ice: combine qPCR master

mix, forward and reverse primers (for either CHD5 or the housekeeping gene), cDNA

template, and nuclease-free water. b. Run reactions in triplicate for each sample and each

gene. c. Use a standard thermal cycling program:

Initial denaturation: 95°C for 5-10 minutes.
40 cycles of: Denaturation at 95°C for 15 seconds, Annealing/Extension at 60°C for 60
seconds.[3]
Include a melt curve analysis step if using SYBR Green to verify product specificity.[3]

Data Analysis (ΔΔCt Method): a. Determine the cycle threshold (Ct) for CHD5 and the

housekeeping gene (HKG) for each sample. b. Normalize the Ct value of CHD5 to the HKG:

ΔCt = Ct(CHD5) - Ct(HKG). c. Calibrate against a control sample (e.g., normal adjacent

tissue): ΔΔCt = ΔCt(Tumor Sample) - ΔCt(Control Sample). d. Calculate the relative fold

change in expression: Fold Change = 2⁻ΔΔCt. A value less than 1 indicates downregulation.

Protocol 3: CHD5 Promoter Methylation by Methylation-
Specific PCR (MSP)
This protocol determines the methylation status of the CHD5 promoter by differentiating

between methylated and unmethylated DNA sequences.

Materials:

Genomic DNA from tissue or cells
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Bisulfite conversion kit

Two pairs of PCR primers for the CHD5 promoter: one pair specific for the methylated

sequence (M) and one for the unmethylated sequence (U).

Taq polymerase suitable for PCR

Agarose gel electrophoresis equipment

Procedure:

Genomic DNA Extraction: a. Extract high-quality genomic DNA from samples using a

standard DNA extraction kit.

Sodium Bisulfite Conversion: a. Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite

using a commercial kit. This converts unmethylated cytosines to uracil, while methylated

cytosines remain unchanged.[8] b. Purify the converted DNA according to the kit's protocol.

Methylation-Specific PCR: a. Set up two separate PCR reactions for each sample: one with

the "M" primer set and one with the "U" primer set.[8][9] b. Include positive controls (fully

methylated and unmethylated DNA) and a no-template negative control. c. The PCR reaction

mix should contain the bisulfite-converted DNA template, the respective M or U primer pair,

dNTPs, PCR buffer, and Taq polymerase. d. Use an appropriate PCR thermal profile,

typically including an initial denaturation step followed by 35-40 cycles of denaturation,

annealing (at a primer-specific temperature), and extension.

Analysis by Gel Electrophoresis: a. Load the PCR products from both the M and U reactions

onto a 2% agarose gel containing an intercalating dye (e.g., ethidium bromide). b. Run the

gel to separate the DNA fragments. c. Visualize the bands under UV light. d. Interpretation:

A band in the "M" lane indicates methylation.
A band in the "U" lane indicates an unmethylated status.
Bands in both lanes suggest partial or hemi-methylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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